Pyridaben-d13: A Technical Guide for Researchers
Pyridaben-d13: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridaben-d13 is the deuterated analog of Pyridaben, a potent acaricide and insecticide. Due to its isotopic labeling, Pyridaben-d13 serves as an invaluable internal standard for the quantitative analysis of Pyridaben residues in various matrices using mass spectrometry-based methods. This technical guide provides an in-depth overview of Pyridaben-d13, including its chemical properties, a plausible synthesis route, its mechanism of action, metabolic pathways, and detailed analytical methodologies.
Chemical Properties and Data
Pyridaben-d13 is characterized by the substitution of thirteen hydrogen atoms with deuterium. This isotopic labeling minimally alters the chemical properties of the molecule but provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry.
| Property | Value | Reference |
| Chemical Name | 4-chloro-2-(1,1-dimethylethyl)-5-[[[4-(1,1-dimethylethyl-d9)phenyl-2,3,5,6-d4]methyl]thio]-3(2H)-pyridazinone | [1] |
| Synonyms | Damanlin-d13 | [1] |
| CAS Number | 2468638-05-1 | [1][2] |
| Molecular Formula | C₁₉H₁₂D₁₃ClN₂OS | [1][2] |
| Molecular Weight | 378.01 g/mol | [3] |
| Purity | ≥99% deuterated forms (d₁-d₁₃); >95% (HPLC) | [1][2] |
| Appearance | Solid | [1] |
| Solubility | Chloroform: Slightly soluble | [1] |
Synthesis of Pyridaben-d13
Plausible Synthetic Pathway:
Caption: Plausible synthetic pathway for Pyridaben-d13.
Experimental Protocol (Hypothetical):
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Synthesis of p-tert-butyl-d9-benzyl-d4-thiol:
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Starting with commercially available tert-butyl-d9-benzene, perform a Friedel-Crafts acylation followed by a reduction to obtain tert-butyl-d9-toluene.
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The aromatic ring of tert-butyl-d9-toluene can be deuterated using a suitable acid catalyst and D₂O.
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Subsequent benzylic bromination followed by reaction with a sulfur nucleophile, such as sodium hydrosulfide-d (NaSD), would yield the deuterated thiol precursor.
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Coupling Reaction:
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The deuterated thiol, p-tert-butyl-d9-benzyl-d4-thiol, is then reacted with 4,5-dichloro-2-tert-butyl-pyridazin-3(2H)-one in the presence of a base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., tetrahydrofuran).
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The reaction mixture is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography.
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Purification:
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The crude product is purified by column chromatography on silica gel to yield Pyridaben-d13.
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Mechanism of Action
The biological activity of Pyridaben-d13 is expected to be identical to that of unlabeled Pyridaben. Pyridaben is a potent inhibitor of mitochondrial electron transport chain (MET) Complex I (NADH:ubiquinone oxidoreductase).[1][3] By blocking the electron flow from NADH to ubiquinone, it disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately causing paralysis and death in susceptible arthropods.
Caption: Mechanism of action of Pyridaben.
Metabolic Pathways
The metabolism of Pyridaben has been studied in rats and is expected to be similar for Pyridaben-d13, although the rate of metabolism at the deuterated sites may be slower due to the kinetic isotope effect.[4] The primary metabolic transformations involve oxidation of the tert-butyl group and cleavage of the thioether bond.
Caption: General metabolic pathways of Pyridaben.
Analytical Methodology
Pyridaben-d13 is primarily used as an internal standard for the quantification of Pyridaben by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of Pyridaben using Pyridaben-d13 Internal Standard
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Sample Preparation (QuEChERS-based):
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Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile and a known amount of Pyridaben-d13 internal standard solution.
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Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
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Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
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Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
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For cleanup, pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and MgSO₄.
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Centrifuge and filter the supernatant into an autosampler vial for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Liquid Chromatography:
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to the initial conditions for re-equilibration.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Tandem Mass Spectrometry:
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Multiple Reaction Monitoring (MRM): Monitor the transitions for both Pyridaben and Pyridaben-d13.
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| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pyridaben | 365.1 | 147.1 |
| Pyridaben-d13 | 378.2 | 156.1 (hypothetical) |
Note: The exact product ion for Pyridaben-d13 may vary depending on the fragmentation conditions and the specific deuteration pattern. The most abundant and stable fragment should be selected for quantification.
Caption: Analytical workflow for Pyridaben quantification.
Conclusion
Pyridaben-d13 is an essential tool for the accurate and precise quantification of Pyridaben residues. Its use as an internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to reliable analytical results. This technical guide provides a comprehensive overview for researchers and professionals working with this important analytical standard.
